molecular formula C10H12O2 B3048068 2-Hydroxy-1-(4-methylphenyl)propan-1-one CAS No. 15482-26-5

2-Hydroxy-1-(4-methylphenyl)propan-1-one

Cat. No. B3048068
CAS RN: 15482-26-5
M. Wt: 164.2 g/mol
InChI Key: ZUGZGQZJVSELKS-UHFFFAOYSA-N
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Description

“2-Hydroxy-1-(4-methylphenyl)propan-1-one” is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as “1-Propanone, 2-hydroxy-1-(4-methoxyphenyl)-” and "Propiophenone, 2-hydroxy-4’-methoxy-" .


Molecular Structure Analysis

The molecular structure of “2-Hydroxy-1-(4-methylphenyl)propan-1-one” consists of a propanone backbone with a hydroxy group at the 2-position and a 4-methylphenyl group at the 1-position .

Scientific Research Applications

X-Ray Structures and Computational Studies

  • 2-Hydroxy-1-(4-methylphenyl)propan-1-one, among other cathinones, was characterized using FTIR, UV–Vis, multinuclear NMR spectroscopy, and X-ray diffraction. These techniques provided insights into the molecular structure and properties of the compound, essential for understanding its interactions and potential applications in various fields, including material science and pharmaceutical research (Nycz et al., 2011).

Antimicrobial and Antiradical Activity

  • A series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, including derivatives of 2-Hydroxy-1-(4-methylphenyl)propan-1-one, showed antimicrobial activities against human pathogens like Staphylococcus aureus and Escherichia coli. These compounds also demonstrated antioxidant activities, which could be significant in developing new antimicrobial and antioxidant agents (Čižmáriková et al., 2020).

Biotransformation Using Bacteria

  • Hydroxychalcones, including 2-hydroxy-4′-methylchalcone, were biotransformed using aerobic bacteria strains. This process led to the production of novel compounds like 2-hydroxy-4′-methyldihydrochalcone. Such biotransformation studies are crucial for developing new bioactive compounds and understanding microbial interactions with organic molecules (Kozłowska et al., 2020).

High-Pressure Molecular Dynamics Studies

  • Studies on isomeric alcohols, including 1-(4-methylphenyl)-1-propanol, revealed insights into molecular dynamics under high-pressure conditions. This research is critical in understanding the physical properties of such compounds and their potential applications in materials science (Kołodziej et al., 2020).

Synthesis of Novel Compounds

  • Novel compounds like hydroxy pyrazolines were synthesized from derivatives of 2-Hydroxy-1-(4-methylphenyl)propan-1-one. Such synthetic pathways are pivotal in developing new pharmaceuticals and chemicals with potential applications in various industries (Parveen et al., 2008).

Enzymatic Bioremediation

  • The biodegradation of environmental pollutants like Bisphenol A to less toxic compounds was facilitated by enzymes from fungi like Phanerochaete sordida YK-624. Understanding and harnessing such enzymatic processes are crucial for environmental bioremediation and waste management (Chhaya & Gupte, 2013).

Future Directions

The future directions for research on “2-Hydroxy-1-(4-methylphenyl)propan-1-one” could include further studies on its synthesis, reactivity, and potential applications. This could involve exploring its potential uses in various fields such as medicine, materials science, and environmental science .

properties

IUPAC Name

2-hydroxy-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGZGQZJVSELKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70935072
Record name 2-Hydroxy-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-1-(4-methylphenyl)propan-1-one

CAS RN

15482-26-5
Record name 2-Hydroxy-1-(4-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15482-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propiophenone, 2-hydroxy-4'-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015482265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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